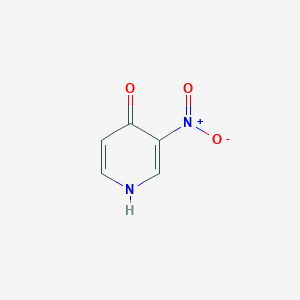

4-Hydroxy-3-nitropyridine

説明

Structure

3D Structure

特性

IUPAC Name |

3-nitro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-5-1-2-6-3-4(5)7(9)10/h1-3H,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWOLBZMQDGRFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10935319 | |

| Record name | 3-Nitro-4(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5435-54-1, 15590-90-6 | |

| Record name | 3-Nitro-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5435-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15590-90-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5435-54-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitro-4(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Hydroxy-3-nitropyridine: Mechanism, Pathways, and Experimental Protocols

An In-depth Technical Guide:

Abstract

4-Hydroxy-3-nitropyridine, also known as 3-Nitro-4-pyridinol, is a pivotal heterocyclic building block in the development of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] Its utility stems from the unique reactivity conferred by the hydroxyl and nitro groups on the pyridine scaffold. However, the inherent electron-deficient nature of the pyridine ring presents a significant challenge for direct electrophilic substitution. This guide provides a comprehensive exploration of the primary synthesis mechanism for this compound, focusing on the direct nitration of 4-hydroxypyridine. We will dissect the underlying chemical principles, provide a field-proven experimental protocol, and present the data in a clear, actionable format for researchers and drug development professionals.

Core Principles: Activating the Pyridine Ring for Electrophilic Nitration

The pyridine ring is structurally analogous to benzene but with one carbon atom replaced by a more electronegative nitrogen atom. This nitrogen atom deactivates the ring towards electrophilic aromatic substitution by inductively withdrawing electron density.[3] Consequently, electrophilic reactions like nitration require harsh conditions and typically result in low yields, with substitution occurring primarily at the 3-position (meta-position).[4]

To achieve efficient and regioselective synthesis, the pyridine ring must be "activated." The most effective strategy for synthesizing this compound involves leveraging the powerful activating and directing effects of a hydroxyl group already present on the ring.

Causality Behind the Chosen Pathway: The direct nitration of 4-hydroxypyridine is the most straightforward and widely reported method.[5][6] The hydroxyl (-OH) group at the 4-position is a strong activating group. Through resonance, it donates electron density into the aromatic system, particularly at the ortho positions (C3 and C5). This increased nucleophilicity at the C3 position makes the ring susceptible to attack by an electrophile like the nitronium ion (NO₂⁺), overcoming the inherent deactivation by the ring nitrogen.

The Primary Synthesis Pathway: Mechanism of Direct Nitration

The synthesis of this compound is achieved via an electrophilic aromatic substitution reaction. The process involves two critical stages: the generation of the electrophile and its subsequent attack on the activated pyridine ring.

2.1. Generation of the Nitronium Ion (NO₂⁺) A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is used as the nitrating agent. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

2.2. Electrophilic Attack and Aromatization The electron-rich 4-hydroxypyridine ring attacks the nitronium ion. The ortho-directing effect of the hydroxyl group ensures that the attack occurs regioselectively at the C3 position. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. A base (typically water or the bisulfate ion) then abstracts a proton from the C3 position, restoring the aromaticity of the ring and yielding the final product, this compound.

Mechanistic Diagram: Electrophilic Nitration of 4-Hydroxypyridine

Caption: Mechanism of direct nitration of 4-hydroxypyridine.

Field-Proven Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield. It incorporates purification steps specifically aimed at removing inorganic byproducts, a common challenge in nitration reactions.

3.1. Materials and Reagents

-

4-Hydroxypyridine

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, sp. gr. 1.50)

-

Acetone

-

Deionized Water

-

Ice

3.2. Step-by-Step Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 4-hydroxypyridine to cold concentrated sulfuric acid with continuous stirring. Maintain the temperature below 10°C.

-

Nitration: To the cold solution, add fuming nitric acid dropwise. The rate of addition should be controlled to ensure the internal temperature does not exceed 15°C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture (e.g., to 100-105°C) for a specified duration (e.g., 2-3 hours) to ensure the reaction goes to completion.[7]

-

Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step neutralizes the strong acid and precipitates the crude product.

-

Neutralization: Slowly add a saturated solution of sodium carbonate or another suitable base to neutralize the excess acid to a pH of 7-8. Be cautious as this process is highly exothermic and will cause foaming. The crude product will precipitate along with inorganic salts.

3.3. Purification and Isolation

-

Initial Filtration: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water to remove the bulk of the inorganic salts.

-

Organic Wash: Transfer the crude solid to a beaker and create a slurry by adding acetone (approximately 22 volumes relative to the starting material).[5] Stir this slurry for 1-2 hours. This step is critical as it dissolves organic impurities while the desired product and residual inorganic salts remain largely insoluble.

-

Filtration and Drying: Filter the solid again and dry it under vacuum. At this stage, you have a semi-purified product.

-

Aqueous Slurry Wash: To remove the remaining inorganic salts, slurry the semi-purified product in deionized water (approximately 2 volumes).[5] Stir for 60 minutes.

-

Final Filtration and Drying: Filter the purified solid, wash with a small amount of cold water, and dry thoroughly under vacuum to obtain this compound as a yellow crystalline solid.[2][5]

3.4. Characterization The identity and purity of the final product can be confirmed using standard analytical techniques.

-

¹H NMR (400 MHz, DMSO-d₆): δ 6.58 (d, J = 6 Hz, 1H), 7.85 (d, J = 6 Hz, 1H), 8.88 (s, 1H).[5]

Experimental Workflow Diagram dot

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Arial", fontsize=10];

// Define nodes Start [label="1. Dissolve\n4-Hydroxypyridine\nin cold H₂SO₄"]; Nitration [label="2. Add Fuming HNO₃\n(T < 15°C)"]; React [label="3. Heat Reaction\n(e.g., 100°C, 2-3h)"]; Quench [label="4. Pour onto Ice &\nNeutralize (pH 7-8)"]; Filter1 [label="5. Filter Crude Solid"]; Acetone [label="6. Acetone Slurry Wash"]; Filter2 [label="7. Filter Semi-Purified Solid"]; Water [label="8. Water Slurry Wash"]; Final [label="9. Filter & Dry Final Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define edges Start -> Nitration; Nitration -> React; React -> Quench; Quench -> Filter1; Filter1 -> Acetone; Acetone -> Filter2; Filter2 -> Water; Water -> Final; }

References

- 1. This compound | 5435-54-1 | FH05482 [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 4-nitropyridine synthesis requested , Hive Chemistry Discourse [chemistry.mdma.ch]

- 5. This compound | 5435-54-1 [chemicalbook.com]

- 6. This compound (98%) - Amerigo Scientific [amerigoscientific.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 4-ヒドロキシ-3-ニトロピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to the Spectroscopic Analysis of 4-Hydroxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-3-nitropyridine is a pivotal heterocyclic compound, serving as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its value in medicinal chemistry and drug discovery, particularly for developing biologically active compounds, necessitates unambiguous structural confirmation and purity assessment.[1] This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound, grounded in the principles of experimental causality and self-validating methodologies. We will explore Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), offering both field-proven insights and detailed protocols for researchers.

Molecular Structure and Spectroscopic Implications

This compound (C₅H₄N₂O₃, Molar Mass: 140.10 g/mol ) features a pyridine ring substituted with a hydroxyl (-OH) group at position 4 and a nitro (-NO₂) group at position 3.[2][3] This substitution pattern creates a unique electronic environment that governs its spectroscopic behavior. The electron-withdrawing nature of the nitro group and the interplay of tautomeric forms (the pyridinol form vs. the pyridone form) are critical considerations in spectral interpretation. The compound typically appears as a white to light yellow solid with a high melting point, indicating significant intermolecular forces.[2]

-

Chemical Structure:

Source: Sigma-Aldrich[3]

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is arguably the most powerful tool for elucidating the structure of this compound, providing precise information about the number, connectivity, and chemical environment of protons on the pyridine ring.

Expertise & Causality: Understanding the ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at positions 2, 5, and 6 of the pyridine ring.

-

The Nitro Group's Influence: The strongly electron-withdrawing nitro group at C-3 significantly deshields adjacent protons. Therefore, the proton at C-2 (H-2) is expected to appear furthest downfield (at a higher ppm value).

-

The Hydroxyl Group's Influence: The hydroxyl group at C-4 can exhibit either electron-donating (via resonance) or weakly withdrawing (via induction) effects, influencing the protons at C-5.

-

Spin-Spin Coupling: The coupling constants (J-values) are diagnostic. Protons on adjacent carbons (vicinal coupling) will split each other's signals. For instance, H-5 and H-6 are vicinal and should appear as doublets due to coupling with each other.

Experimental Protocol & Data

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar analyte and to avoid exchange of the labile hydroxyl proton.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. Use the residual solvent peak (DMSO-d₆ at ~2.50 ppm) as an internal reference.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay).

Workflow for ¹H NMR Analysis

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Data Summary:

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | 6.58 | Doublet (d) | 6.0 |

| H-6 | 7.85 | Doublet (d) | 6.0 |

| H-2 | 8.88 | Singlet (s) | N/A |

Source: ChemicalBook[2]

Spectral Interpretation

-

δ 8.88 (s, 1H): This downfield singlet is assigned to H-2. Its significant deshielding is a direct consequence of the adjacent, powerfully electron-withdrawing nitro group. It appears as a singlet because its ortho neighbor (C-3) has no proton.

-

δ 7.85 (d, J = 6.0 Hz, 1H): This signal is assigned to H-6. It is a doublet due to vicinal coupling with H-5.

-

δ 6.58 (d, J = 6.0 Hz, 1H): This signal corresponds to H-5. It is also a doublet from coupling with H-6, appearing at a higher field (more shielded) compared to the other ring protons. The coupling constant of 6.0 Hz is typical for vicinal protons on a pyridine ring.

Carbon (¹³C) NMR Spectroscopy

¹³C NMR provides complementary information, revealing the electronic environment of each carbon atom in the molecule.

Expertise & Causality: Predicting the ¹³C Spectrum

Five distinct signals are expected for the five carbons of the pyridine ring.

-

Substituent Effects: The carbon directly attached to the nitro group (C-3) and the hydroxyl group (C-4) will be significantly influenced. The nitro group's strong deshielding effect will shift C-3 downfield.

-

Quaternary Carbons: C-3 and C-4 are quaternary (not attached to any protons) and will typically show lower intensity signals in a standard proton-decoupled spectrum.

-

Chemical Shifts: Carbons adjacent to the electronegative nitrogen atom (C-2 and C-6) will be deshielded and appear at higher ppm values than C-5.

Experimental Protocol & Data

Protocol: The protocol is similar to ¹H NMR, but with a wider spectral width and typically requires a greater number of scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard to produce a spectrum of singlets.

Workflow for ¹³C NMR Analysis

Caption: Standard workflow for acquiring a ¹³C NMR spectrum.

Data Summary: While specific ¹³C NMR data for this compound is not readily available in the searched literature, predictions can be made based on known substituent effects on pyridine rings.[4][5] The expected chemical shift regions would be:

-

C-4 (bearing -OH): ~160-165 ppm

-

C-2, C-6 (adjacent to N): ~140-150 ppm

-

C-3 (bearing -NO₂): ~130-140 ppm

-

C-5: ~110-120 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Expertise & Causality: Interpreting Key Vibrational Bands

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, broadened by hydrogen bonding.

-

N-O Stretches (Nitro Group): The nitro group will exhibit two strong, characteristic stretching vibrations: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

-

C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-H Bending: Out-of-plane C-H bending vibrations for the aromatic protons will be visible in the fingerprint region below 900 cm⁻¹.

Experimental Protocol & Data

Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry KBr powder and press into a transparent disc.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Analysis: Identify and label the significant absorption peaks.

Data Summary:

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| ~3400 (broad) | O-H Stretch (Hydrogen-bonded) |

| ~1530 | Asymmetric NO₂ Stretch |

| ~1350 | Symmetric NO₂ Stretch |

| ~1600-1400 | Aromatic C=C and C=N Ring Stretches |

Note: These are characteristic ranges. Specific peak values can be found on spectral databases.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

Expertise & Causality: Predicting the Mass Spectrum

-

Molecular Ion Peak [M]⁺: The primary piece of information is the molecular ion peak, which should correspond to the molecular weight of the compound (140.10 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₅H₄N₂O₃).

-

Adducts: In electrospray ionization (ESI), common adducts such as [M+H]⁺ (m/z 141.03), [M+Na]⁺ (m/z 163.01), and [M-H]⁻ (m/z 139.01) are expected.[7]

-

Fragmentation: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (mass 46) and NO (mass 30).

Experimental Protocol & Data

Protocol:

-

Sample Introduction: Dissolve the sample in a suitable solvent (e.g., methanol/water) and introduce it into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC).

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) in both positive and negative modes to observe various adducts.

-

Analysis: Detect the mass-to-charge ratio (m/z) of the resulting ions.

Data Summary (Predicted ESI-MS):

| m/z (Mass-to-Charge Ratio) | Ion Assignment |

|---|---|

| 141.029 | [M+H]⁺ |

| 163.011 | [M+Na]⁺ |

| 139.015 | [M-H]⁻ |

Source: PubChemLite (Predicted Data)[7]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.

Analysis and Interpretation

The conjugated system of the nitropyridine ring will result in strong UV absorption. The presence of the nitro and hydroxyl groups, which act as auxochromes, will shift the absorption maxima (λ_max). For similar compounds like 4-nitropyridine N-oxide, absorptions are noted in the long-wavelength UV region (330-355 nm), and this compound is expected to absorb in a similar range.[8][9] The exact λ_max is solvent-dependent due to solvatochromic effects.

Integrated Spectroscopic Validation

Logic Diagram for Structural Confirmation

Caption: Integrated logic for structure confirmation.

This integrated approach ensures trustworthiness. The mass spectrometry data confirms the molecular formula. IR spectroscopy validates the presence of the key hydroxyl and nitro functional groups. ¹H and ¹³C NMR spectroscopy then piece together the precise atomic arrangement, confirming the substitution pattern and completing the structural puzzle.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 5435-54-1 [chemicalbook.com]

- 3. This compound 98 5435-54-1 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. This compound(5435-54-1)IR [m.chemicalbook.com]

- 7. PubChemLite - this compound (C5H4N2O3) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 4-Hydroxy-3-nitropyridine: A Technical Guide for Drug Discovery and Materials Science

Abstract

4-Hydroxy-3-nitropyridine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of pharmaceuticals and advanced materials.[1] Its utility stems from the unique interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro group on the pyridine ring, which dictates its reactivity and intermolecular interactions. Understanding the precise structural, electronic, and vibrational characteristics of this molecule is paramount for designing novel synthesis pathways and for predicting its behavior in biological or material systems. This technical guide provides a comprehensive, step-by-step protocol for conducting high-level quantum chemical calculations on this compound using Density Functional Theory (DFT), aimed at researchers, computational chemists, and drug development professionals. We delve into the rationale behind method selection, detail the computational workflows for geometry optimization, frequency analysis, and electronic property prediction, and explain how to interpret the resulting data to gain actionable insights.

Introduction: The Scientific Case for Computational Analysis

This compound is a key intermediate in the production of a range of biologically active molecules and agrochemicals.[1] Its derivatives are explored in pharmaceutical development, particularly for neurological disorders, and in the formulation of advanced polymers and dyes.[1][2] The molecule's chemical personality is governed by the tautomeric equilibrium between its 4-hydroxypyridine and 3-nitro-4-pyridone forms, as well as the significant electronic influence of its functional groups.

Quantum chemical calculations offer a powerful, non-empirical lens through which to examine these properties at the sub-atomic level. By solving approximations of the Schrödinger equation, we can accurately predict:

-

Molecular Geometry: The three-dimensional arrangement of atoms, including bond lengths and angles.

-

Vibrational Frequencies: The characteristic vibrations of molecular bonds, which correspond to peaks in infrared (IR) and Raman spectra.

-

Electronic Properties: The distribution of electrons, including the frontier molecular orbitals (HOMO and LUMO) that govern reactivity and the molecular electrostatic potential (MEP) map, which reveals sites susceptible to intermolecular interactions.[3][4]

This in silico approach allows for the rapid screening of molecular properties, saving significant time and resources compared to purely experimental methods. For drug development, these calculations can inform structure-activity relationship (SAR) studies; for materials science, they can help predict electronic and optical properties.[1][5]

Theoretical Framework and Methodological Choices

The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. For a molecule like this compound, a balance must be struck between computational cost and predictive accuracy.

The Workhorse of Modern Computational Chemistry: DFT

Density Functional Theory (DFT) is the method of choice for this system. Unlike more computationally expensive ab initio methods, DFT calculates the total energy of the system based on its electron density, making it highly efficient for molecules containing dozens of atoms.[6]

Selecting the Right Tools: Functional and Basis Set

Functional (B3LYP): We recommend the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is one of the most widely used and extensively validated functionals for organic and drug-like molecules, providing reliable results for geometries, vibrational frequencies, and electronic properties.[3][7]

Basis Set (6-311+G(d,p)): A basis set is the set of mathematical functions used to build the molecular orbitals. For this compound, the 6-311+G(d,p) basis set is an excellent choice:

-

6-311G: A "triple-zeta" basis set that provides a flexible description of the valence electrons.

-

+: Diffuse functions are added, which are crucial for accurately describing the electron density far from the atomic nuclei. This is important for the lone pairs on the oxygen and nitrogen atoms and for modeling potential hydrogen bonds.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for non-spherical distortion of the electron clouds, which is essential for accurately modeling chemical bonds.[3]

This combination of B3LYP/6-311+G(d,p) represents a robust, high-accuracy level of theory for this class of molecules.

The Computational Workflow: A Step-by-Step Protocol

The following protocols are designed for use with computational chemistry software packages like Gaussian, ORCA, or GAMESS. The keywords provided are in Gaussian format.

Protocol 1: Geometry Optimization

The first and most critical step is to find the molecule's most stable three-dimensional structure—its energy minimum on the potential energy surface.

Objective: To determine the equilibrium bond lengths, bond angles, and dihedral angles.

Methodology:

-

Construct the Input Structure: Using a molecular editor such as GaussView or Avogadro, build the this compound molecule. Ensure the correct initial connectivity. It is prudent to model both the hydroxypyridine and pyridone tautomers to determine which is more stable.

-

Create the Input File: Generate a text file (e.g., 4h3n_opt.com) containing the molecular coordinates and the following command line: #p B3LYP/6-311+G(d,p) Opt

-

#p: Specifies "normal" print output.

-

B3LYP/6-311+G(d,p): Defines the level of theory.

-

Opt: The keyword to perform a geometry optimization.

-

-

Execute the Calculation: Submit the input file to the computational software.

-

Analyze the Output: Upon successful completion, the output file will contain the optimized coordinates and the final electronic energy.

Caption: Workflow for Geometry Optimization.

Protocol 2: Vibrational Frequency Analysis

This calculation serves two purposes: it confirms that the optimized geometry is a true energy minimum, and it predicts the molecule's IR and Raman spectra.

Objective: To verify the nature of the stationary point and calculate harmonic vibrational frequencies.

Methodology:

-

Use Optimized Geometry: The starting coordinates for this calculation MUST be from a successfully completed geometry optimization at the same level of theory.

-

Create the Input File: Create a new input file (e.g., 4h3n_freq.com) using the optimized coordinates. The command line is: #p B3LYP/6-311+G(d,p) Freq

-

Freq: The keyword to perform a frequency calculation.

-

-

Execute and Analyze: Run the calculation. The output will list all vibrational frequencies.

-

Verification: A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find a stable structure.

-

Spectral Prediction: The calculated frequencies and their intensities can be used to generate a theoretical IR spectrum. Note that calculated harmonic frequencies are often systematically higher than experimental values; applying a scaling factor (typically ~0.96-0.98 for B3LYP) can improve agreement.[7]

-

Analysis of Molecular Properties

Once a stable structure is confirmed, a wealth of information can be extracted from the calculation output files.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

-

HOMO: Represents the outermost electrons and is associated with the ability to donate electrons (nucleophilicity).

-

LUMO: Represents the lowest-energy empty orbital and is associated with the ability to accept electrons (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density projected onto the molecular surface. It provides a powerful visual guide to intermolecular interactions.

-

Electron-Rich Regions (Red/Yellow): These areas have a negative electrostatic potential and are susceptible to electrophilic attack. In this compound, these are expected around the oxygen atoms of the hydroxyl and nitro groups.

-

Electron-Poor Regions (Blue): These areas have a positive electrostatic potential and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the hydroxyl proton.[8]

Caption: Comprehensive workflow for computational analysis.

Predicted Quantitative Data for this compound

The following tables summarize the expected data from a B3LYP/6-311+G(d,p) calculation on the more stable 4-pyridone tautomer.

Table 1: Key Geometric and Electronic Parameters

| Parameter | Calculated Value | Significance |

| Electronic Energy | (Value in Hartrees) | The final, minimized energy of the molecule. |

| Dipole Moment | (Value in Debye) | Indicates the overall polarity of the molecule. |

| HOMO Energy | (Value in eV) | Relates to ionization potential; electron-donating ability. |

| LUMO Energy | (Value in eV) | Relates to electron affinity; electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | (Value in eV) | Indicator of kinetic stability and chemical reactivity. |

Table 2: Selected Calculated Vibrational Frequencies (Scaled)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Expected Intensity | Assignment |

| N-H Stretch | ~3450-3550 | Medium | Stretching of the N-H bond in the pyridone ring. |

| C=O Stretch | ~1650-1680 | Strong | Carbonyl stretch, characteristic of the pyridone form. |

| NO₂ Asymmetric Stretch | ~1550-1580 | Strong | Asymmetric stretching of the nitro group. |

| NO₂ Symmetric Stretch | ~1340-1370 | Strong | Symmetric stretching of the nitro group. |

| C=C/C=N Ring Stretches | ~1400-1600 | Medium-Strong | Vibrations associated with the pyridine ring framework. |

Conclusion

This guide outlines a robust and scientifically sound protocol for the computational investigation of this compound using DFT. By performing geometry optimization, frequency analysis, and electronic property calculations, researchers can gain deep insights into the molecule's structure, stability, and reactivity. The data derived from these methods—including optimized geometries, vibrational spectra, HOMO-LUMO energies, and MEP maps—provide a powerful predictive foundation for applications in rational drug design, reaction mechanism studies, and the development of novel materials. Adherence to these validated computational practices ensures that the generated data is both reliable and relevant, accelerating innovation in the chemical and pharmaceutical sciences.

References

- 1. chemimpex.com [chemimpex.com]

- 2. market.us [market.us]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ijert.org [ijert.org]

- 8. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 5435-54-1 properties and structure

An In-Depth Technical Guide to 4-Hydroxy-3-nitropyridine (CAS 5435-54-1)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS 5435-54-1), a pivotal heterocyclic compound, serves as a versatile intermediate in a multitude of synthetic applications, ranging from pharmaceutical development to materials science. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity. We delve into its significant role as a precursor in the synthesis of high-value molecules, particularly for agrochemicals and active pharmaceutical ingredients (APIs), with a focus on its applications in targeting neurological disorders. Detailed analytical procedures for quality control and characterization, alongside established synthetic protocols and safety considerations, are presented to support its practical application in research and development.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyridine derivative whose value in chemical synthesis is anchored by its dual functionality: a nucleophilic hydroxyl group and an electron-withdrawing nitro group on a pyridine scaffold.[1][2] This unique electronic arrangement makes it a reactive yet stable building block.[2] Its market growth is significantly propelled by its escalating demand as a vital intermediate in the synthesis of various APIs and advanced crop protection agents.[3][4] The global market for this compound is projected to expand significantly, reflecting its critical role in these high-growth sectors.[3][4] This guide aims to consolidate the technical knowledge surrounding this compound, providing a foundational resource for professionals engaged in chemical synthesis and drug discovery.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of this compound are fundamental to its reactivity and handling. The compound features a pyridine ring substituted with a hydroxyl group at the 4-position and a nitro group at the 3-position.[1]

Structural Identifiers and Tautomerism

An important structural aspect of this compound is its existence in tautomeric forms: the 'hydroxy' form (4-hydroxypyridine) and the 'pyridone' form (4-pyridone).[1] This equilibrium is a key determinant of its reactivity.

-

This compound (Enol form)

-

3-Nitro-1,4-dihydropyridin-4-one (Keto form) [1]

The pyridone tautomer is often more reactive in certain transformations.[1][5] This dynamic is crucial for designing synthetic strategies.

Below is a diagram illustrating the tautomeric equilibrium.

Caption: Tautomeric equilibrium of CAS 5435-54-1.

Physicochemical Data

The key properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 5435-54-1 | [6] |

| Molecular Formula | C₅H₄N₂O₃ | [6][7] |

| Molecular Weight | 140.10 g/mol | [6][8] |

| Appearance | Light yellow to yellow crystalline powder | [1][2][9] |

| Melting Point | 285 °C (decomposes) | [6][9] |

| Boiling Point | 382.1 °C (Predicted) | [5][9] |

| Solubility | Soluble in polar solvents such as water and alcohols. | [1] |

| SMILES | Oc1ccncc1--INVALID-LINK--=O or C1=CNC=C(C1=O)N+(=O)O- | [1][6][10] |

| InChI Key | YUWOLBZMQDGRFV-UHFFFAOYSA-N | [1][6][10] |

Synthesis and Reactivity

The utility of this compound stems from its straightforward synthesis and its capacity to undergo further transformations, making it a valuable synthetic intermediate.[11][12]

General Synthesis Protocol: Nitration of 4-Hydroxypyridine

The primary route for synthesizing this compound involves the electrophilic nitration of 4-hydroxypyridine.[11][12]

Principle: The hydroxyl group activates the pyridine ring towards electrophilic substitution, directing the incoming nitro group primarily to the 3-position. The reaction is typically carried out using a mixture of nitric and sulfuric acids.

Step-by-Step Protocol:

-

Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, slowly add 4-hydroxypyridine to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

-

Temperature Control: Maintain the reaction temperature below 10 °C during the addition to control the exothermic reaction and prevent over-nitration.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the acidic solution.

-

Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with cold water to remove residual acid, and then dry. Recrystallization from a suitable solvent, such as water or ethanol, can be performed for further purification.

Caption: General workflow for the synthesis of this compound.

Key Reactions as a Synthetic Intermediate

This compound is a precursor for various substituted pyridines.[11] Its hydroxyl group can be readily converted into a better leaving group, such as a chloride, facilitating nucleophilic substitution.

Protocol for Synthesis of 4-Chloro-3-nitropyridine: This transformation is crucial for introducing a wide range of nucleophiles at the 4-position.

-

Reagents: Treat this compound with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃.[11]

-

Reaction Conditions: The reaction is typically performed under reflux.

-

Work-up: After cooling, the reaction mixture is carefully poured onto ice, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography or recrystallization.

This chloro-derivative serves as a key intermediate for synthesizing pharmaceuticals and agrochemicals by subsequent reaction with various nucleophiles (amines, thiols, etc.).[2][10]

Applications in Research and Drug Development

The compound's structure is a valuable scaffold in medicinal chemistry and agrochemical research.

-

Pharmaceutical Development: It is a key building block for APIs targeting neurological disorders.[2][10] The pyridine core is a common feature in many CNS-active drugs, and the nitro and hydroxyl groups provide handles for molecular diversification to optimize efficacy and specificity.[10]

-

Agrochemicals: It is used to formulate effective pesticides and herbicides.[2][10]

-

Material Science: The compound's reactive nature allows for its incorporation into polymers and coatings to create advanced materials with enhanced durability or specific electronic properties.[2]

-

Analytical Chemistry: It can be employed as a reagent in various analytical methods for the detection and quantification of other substances.[2][10]

Analytical Characterization

Ensuring the purity and identity of this compound is critical for its use in synthesis. Standard analytical techniques are employed for quality control.

| Technique | Expected Observations |

| HPLC | A primary method for purity assessment (typically ≥97% or ≥98%).[2][6][8] A suitable method would involve a C18 column with a mobile phase of water/acetonitrile containing a modifier like formic acid. |

| ¹H NMR | The spectrum would show distinct signals for the aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing nitro group and the hydroxyl group. |

| ¹³C NMR | Will show five distinct carbon signals corresponding to the pyridine ring carbons. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ would be observed at m/z 141.02, confirming the molecular weight. |

| Infrared (IR) Spectroscopy | Characteristic peaks would be observed for O-H stretching (hydroxyl group), N-O stretching (nitro group), and C=C/C=N stretching of the aromatic ring. |

Safety and Handling

Proper handling of this compound is essential due to its potential hazards.

Hazard Identification

The compound is classified as an irritant and is harmful if swallowed.[11][13]

-

Harmful if swallowed (H302) [11]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a dust mask (N95 type), chemical-resistant gloves, and safety goggles or a face shield.[6]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen) to maintain stability.[5][11]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]

-

Inhalation: Move the person to fresh air.[14]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[15]

-

Conclusion

This compound (CAS 5435-54-1) is a cornerstone intermediate with broad applicability in the chemical and pharmaceutical industries. Its well-defined structure, predictable reactivity, and established synthetic routes make it an indispensable tool for researchers and developers. This guide has provided a technical framework covering its properties, synthesis, applications, and safety, offering a comprehensive resource to facilitate its effective and safe utilization in advancing scientific innovation.

References

- 1. CAS 5435-54-1: 3-Nitro-4-pyridinol | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound (CAS: 5435-54-1) Market 2025 Company Overview, Recent Developments and SWOT Analysis 2032 · Apiary [4hydroxy3nitropyridinecas5435541market.docs.apiary.io]

- 4. market.us [market.us]

- 5. This compound | 5435-54-1 | FH05482 [biosynth.com]

- 6. 4-羟基-3-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. chemscene.com [chemscene.com]

- 9. 5435-54-1 | CAS DataBase [m.chemicalbook.com]

- 10. jk-sci.com [jk-sci.com]

- 11. This compound | 5435-54-1 [chemicalbook.com]

- 12. This compound, 98% 5435-54-1 India [ottokemi.com]

- 13. Page loading... [guidechem.com]

- 14. solutions.covestro.com [solutions.covestro.com]

- 15. leap.epa.ie [leap.epa.ie]

An In-depth Technical Guide to the Tautomeric Equilibrium of 4-Hydroxy-3-nitropyridine

Abstract

This guide provides a comprehensive technical analysis of the prototropic tautomerism in 4-hydroxy-3-nitropyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] We will dissect the dynamic equilibrium between its enol (this compound) and keto (3-nitro-1H-pyridin-4-one) forms. Integrating insights from computational modeling and established experimental protocols, this document elucidates the structural and environmental factors governing the position of this equilibrium. The strong electron-withdrawing nature of the 3-nitro substituent, combined with solvent effects and intermolecular forces, decisively favors the pyridone (keto) tautomer in most environments. This guide details the theoretical underpinnings and provides validated, step-by-step methodologies for the empirical characterization of this fundamental chemical property, offering critical insights for researchers in drug development and chemical synthesis.

Introduction: The Principle of Prototropic Tautomerism in Heterocycles

Prototropic tautomerism, the relocation of a proton accompanied by the migration of a double bond, is a cornerstone of heterocyclic chemistry.[2] The classic example is the equilibrium between hydroxypyridines and their corresponding pyridone isomers.[3][4] For 2- and 4-hydroxypyridines, the equilibrium overwhelmingly favors the pyridone form, a preference driven by factors including the stability of the amide-like linkage and favorable intermolecular hydrogen bonding in condensed phases.[5][6]

This compound (CAS 5435-54-1) presents a fascinating case study within this class.[7] It is typically synthesized via the electrophilic nitration of 4-hydroxypyridine.[8][9] The introduction of a potent electron-withdrawing nitro group at the C3 position profoundly influences the electronic landscape of the pyridine ring, thereby impacting the stability of the competing tautomeric forms. Understanding this equilibrium is not merely an academic exercise; the distinct physicochemical properties of each tautomer—including hydrogen bonding capability, dipole moment, and steric profile—directly dictate the molecule's behavior in biological systems and its solid-state architecture.[10]

The Central Equilibrium: Enol vs. Keto

The tautomerism of this compound is defined by the equilibrium between two primary forms: the aromatic alcohol (enol) and the non-aromatic but highly conjugated ketone (keto).

-

Enol Form: this compound

-

Keto Form: 3-Nitro-1H-pyridin-4-one

The keto form, often referred to as the pyridone form, benefits from the delocalization of the nitrogen lone pair into the ring, which preserves a degree of aromatic character.[5]

Caption: Prototropic equilibrium in this compound.

The position of this equilibrium, defined by the constant KT = [Keto]/[Enol], is dictated by the subtle interplay of intramolecular electronics, solvent interactions, and solid-state packing forces.

Theoretical & Computational Analysis: Predicting Stability

In silico methods, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers before embarking on experimental work.[11][12] These calculations provide a quantitative basis for understanding the electronic causality behind the tautomeric preference.

The primary causality lies in the electronic effects of the substituents. The nitro group at C3 is strongly electron-withdrawing via both induction and resonance. This effect significantly acidifies the proton on the adjacent ring nitrogen in the keto form, stabilizing the pyridone structure through resonance delocalization of the resulting partial charges. Ab initio calculations on the parent 4-hydroxypyridine system already show the pyridone tautomer to be more stable by approximately 2.4 kcal/mol.[13] The addition of the nitro group is expected to further enhance this preference.

Table 1: Hypothetical Calculated Relative Energies for Tautomers

| Tautomer Form | Gas Phase (ΔG, kcal/mol) | In Water (PCM) (ΔG, kcal/mol) | Rationale for Stability |

| Enol | +3.5 | +5.8 | Aromatic, but less polar. |

| Keto | 0.0 (Reference) | 0.0 (Reference) | Highly polar C=O and N-H bonds are stabilized by polar solvents. Electron-withdrawing NO₂ group stabilizes the conjugated system. |

Note: These values are illustrative, based on principles from related systems, to demonstrate the expected outcome.[13][14]

Computational Workflow Protocol

A robust computational analysis involves a multi-step process to ensure accuracy and validate the chosen theoretical model.

Caption: Workflow for computational tautomer stability analysis.

Experimental Validation: Empirical Proof of Structure

Theoretical predictions must be substantiated by empirical data. A multi-technique approach provides a self-validating system for characterizing the dominant tautomer.

UV-Vis Spectrophotometry

Causality: The enol and keto forms possess different chromophores. The aromatic enol form is expected to have a π→π* transition at a different wavelength than the extended conjugated system of the keto form. Critically, the equilibrium is sensitive to solvent polarity, and shifts can be monitored by observing changes in the absorption spectrum.[10][15]

Experimental Protocol:

-

Preparation: Prepare stock solutions of this compound (e.g., 1 mM) in a non-polar solvent like cyclohexane (where the enol form may be more prevalent) and a polar, protic solvent like water or ethanol (which strongly favors the keto form).

-

Solvent Series: Create a series of solutions with varying solvent ratios (e.g., 90:10, 50:50, 10:90 cyclohexane:ethanol).

-

Acquisition: Record the UV-Vis absorption spectrum (200-400 nm) for each solution.

-

Analysis: Identify isosbestic points, which indicate a two-component equilibrium. Analyze the changes in absorbance at the λmax characteristic of each tautomer to calculate the equilibrium constant (KT) in each solvent mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides direct structural information. The key distinctions are the presence of a labile N-H proton in the keto form versus an O-H proton in the enol form, and the significant difference in the ¹³C chemical shift of C4 (sp² C-O vs. sp² C=O).

Available Data Interpretation: The reported ¹H NMR spectrum in DMSO-d₆ shows signals at δ 6.58 (d), 7.85 (d), and 8.88 (s).[9] The singlet at 8.88 ppm is consistent with a ring proton, likely H-2 or H-5, deshielded by the nitro group. The two doublets are the other ring protons. The absence of a distinct, sharp O-H signal and the likely presence of a broad, exchangeable N-H signal (often not explicitly reported or integrated) in this polar, hydrogen-bond accepting solvent strongly supports the predominance of the 3-nitro-1H-pyridin-4-one (keto) tautomer.

Experimental Protocol:

-

Sample Preparation: Dissolve the compound in various deuterated solvents (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O) to assess solvent effects.

-

¹H NMR Acquisition: Acquire standard ¹H NMR spectra. Perform a D₂O exchange experiment; the signal corresponding to the N-H (or O-H) proton will disappear, confirming its identity.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The C4 carbon signal is diagnostic: a chemical shift >170 ppm is indicative of a carbonyl carbon (keto form), whereas a shift in the 150-160 ppm range would suggest an oxygen-bearing aromatic carbon (enol form).

-

Data Analysis: Compare the observed chemical shifts with predicted values from computational models and data from related pyridone structures.

Table 2: Characteristic NMR Chemical Shifts for Tautomer Identification

| Nucleus | Tautomer Form | Expected Chemical Shift (ppm) | Rationale |

| ¹H | Keto (N-H) | 10 - 14 (broad) | Amide-like proton, subject to exchange and H-bonding. |

| ¹H | Enol (O-H) | 5 - 9 (broad) | Phenolic proton, subject to exchange. |

| ¹³C | Keto (C4) | > 170 | Carbonyl (C=O) character. |

| ¹³C | Enol (C4) | 150 - 160 | Aromatic carbon attached to oxygen (C-O). |

X-ray Crystallography

Causality: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state.[16] It allows for precise measurement of bond lengths, which can definitively distinguish between a C-O single bond and a C=O double bond.

Expected Outcome: In the solid state, strong intermolecular N-H···O=C hydrogen bonds between adjacent molecules are expected to heavily stabilize the keto tautomer, leading to its exclusive presence in the crystal lattice.[5][17] The C4=O bond length should be in the range of 1.22-1.26 Å, while a C4-O bond would be significantly longer (~1.36 Å).

Caption: Integrated experimental workflow for tautomer validation.

Conclusion: An Equilibrium Dominated by the Pyridone Form

The tautomeric landscape of this compound is decisively dominated by the 3-nitro-1H-pyridin-4-one (keto) form. This preference is not accidental but is a logical consequence of fundamental chemical principles. The potent electron-withdrawing nitro group at the 3-position enhances the stability of the conjugated pyridone system. This intrinsic electronic preference is further amplified in polar solvents, which solvate and stabilize the greater dipole moment of the keto tautomer. In the solid state, the capacity for forming strong, directional intermolecular N-H···O hydrogen bonds provides powerful enthalpic stabilization, locking the molecule into the pyridone conformation. For researchers in drug design, recognizing this structural reality is paramount, as it dictates the hydrogen bond donor-acceptor patterns and overall topology presented to a biological target.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemtube3d.com [chemtube3d.com]

- 4. youtube.com [youtube.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 5435-54-1 | FH05482 [biosynth.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | 5435-54-1 [chemicalbook.com]

- 10. wuxibiology.com [wuxibiology.com]

- 11. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 13. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 14. researchgate.net [researchgate.net]

- 15. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Hydroxy-3-nitropyridine: Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-3-nitropyridine, a pivotal heterocyclic compound, serves as a versatile precursor in the synthesis of a multitude of pharmacologically active agents and agrochemicals. This technical guide provides a comprehensive overview of its discovery, historical synthesis, and modern preparative methods. A detailed exploration of the mechanistic underpinnings of its synthesis, particularly the regioselectivity of the nitration of 4-hydroxypyridine, is presented. Furthermore, this guide elucidates the compound's key physicochemical properties and its synthetic utility in the production of valuable chemical intermediates. Detailed, field-proven experimental protocols are provided to enable researchers to confidently replicate and adapt these synthetic procedures.

Introduction: The Significance of this compound

This compound, also known as 3-nitro-4-pyridinol, is a yellow crystalline solid that has garnered significant attention in the fields of medicinal chemistry and organic synthesis.[1][2] Its importance lies in its bifunctional nature, possessing both a hydroxyl and a nitro group on a pyridine scaffold. This unique arrangement of functional groups allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules.[1] The pyridine ring is a well-established "privileged scaffold" in drug discovery, and the strategic placement of the hydroxyl and nitro substituents on this core structure provides synthetic handles for the introduction of various pharmacophores. Consequently, this compound is a key intermediate in the preparation of compounds targeting a range of therapeutic areas, including neurological disorders, as well as in the development of novel agrochemicals.[1]

Historical Perspective: The Emergence of a Key Synthetic Intermediate

While the precise date and discoverer of the first synthesis of this compound are not extensively documented in historical chemical literature, its preparation is intrinsically linked to the broader exploration of pyridine chemistry and electrophilic aromatic substitution reactions in the late 19th and early 20th centuries. The primary and most direct route to this compound is the nitration of 4-hydroxypyridine (which exists in tautomeric equilibrium with 4-pyridone).

The foundational work on the nitration of aromatic compounds provides the essential context for the synthesis of this compound. The challenges of achieving selective substitution on the electron-deficient pyridine ring were a significant focus of early heterocyclic chemists. The development of methods to control the regioselectivity of such reactions was a critical step forward. The synthesis of this compound can be seen as a successful application of these early principles to a functionalized pyridine system.

The Core Synthesis: Nitration of 4-Hydroxypyridine

The most prevalent and historically significant method for the synthesis of this compound is the direct nitration of 4-hydroxypyridine. This electrophilic aromatic substitution reaction introduces a nitro group onto the pyridine ring.

Mechanistic Rationale and Regioselectivity

The regioselectivity of the nitration of 4-hydroxypyridine, which overwhelmingly favors substitution at the 3-position, is a consequence of the electronic properties of the starting material. 4-Hydroxypyridine exists in a tautomeric equilibrium with its pyridone form. Under the strongly acidic conditions of nitration, the pyridone tautomer is the predominant reactive species.

The hydroxyl group (in the pyridone form, the carbonyl oxygen) is an activating group that directs electrophilic attack to the ortho and para positions. In the case of the 4-pyridone tautomer, the positions ortho to the carbonyl group are the 3- and 5-positions. The nitrogen atom in the pyridine ring is deactivating towards electrophilic substitution. Therefore, the incoming electrophile, the nitronium ion (NO₂⁺), will preferentially attack the electron-rich 3- and 5-positions. Due to symmetry, these positions are equivalent, leading to the formation of 3-nitro-4-pyridone, which is the tautomer of this compound.

Kinetic studies on the nitration of pyridones have shown that the reaction proceeds on the free base species at moderate acidities, while at higher acidities, the conjugate acid may be the reacting species.[3]

Diagram: Synthesis of this compound

Caption: General schematic for the synthesis of this compound.

Comparative Analysis of Synthetic Protocols

Several variations of the nitration of 4-hydroxypyridine have been reported, primarily differing in the choice of nitrating agent and reaction conditions. A summary of common approaches is presented below.

| Protocol | Nitrating Agent | Solvent/Medium | Temperature (°C) | Typical Yield (%) | Key Considerations |

| Classic Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | Sulfuric Acid | 60-70 | 76 | Standard, cost-effective method. Requires careful temperature control.[4] |

| Fuming Nitric Acid | Fuming HNO₃ / Conc. H₂SO₄ | Sulfuric Acid | Varies | Good | More reactive nitrating agent, may require lower temperatures. |

Detailed Experimental Protocols

The following protocols are provided as a guide for the laboratory synthesis of this compound and its subsequent conversion to other key intermediates.

Synthesis of this compound via Mixed Acid Nitration[4]

Materials:

-

4-Hydroxypyridine

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Water

-

Acetone

-

Pyridine

Procedure:

-

In a flask equipped with a stirrer and under a nitrogen atmosphere, cautiously add 4-hydroxypyridine (300 g, 3.15 mol) in portions to concentrated sulfuric acid (1500 mL).

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid with stirring and cooling.

-

Carefully transfer the nitrating mixture to the reaction flask containing the 4-hydroxypyridine solution.

-

Heat the reaction mixture to 60-70°C for 3 hours.

-

Allow the mixture to cool to room temperature over approximately 16 hours.

-

Pour the reaction mixture into 10 L of ice water.

-

The subsequent workup involves concentration under reduced pressure, followed by stirring the residue in pyridine and filtration. The inorganic solid is dissolved in water and extracted with pyridine. The combined pyridine extracts are concentrated.

-

The residue is then stirred in acetone for 1.5 hours, filtered, and dried to yield the crude product.

-

The crude this compound is slurried in water for 60 minutes to remove residual inorganic impurities, filtered, and dried for 72 hours to afford the pure product (typical yield: 334.4 g, 76%).

Diagram: Experimental Workflow for Mixed Acid Nitration

Caption: Step-by-step workflow for the synthesis of this compound.

Synthetic Utility: Conversion to Other Intermediates

This compound is a valuable precursor for other important synthetic building blocks.

4-Chloro-3-nitropyridine is a crucial intermediate in pharmaceutical synthesis.[5] It can be prepared from this compound by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[4]

Procedure Outline:

-

A suspension of this compound in a suitable solvent (e.g., toluene) is treated with a chlorinating agent (e.g., phosphorus trichloride).[6]

-

The reaction mixture is heated to reflux.

-

After completion, the solvent is removed under reduced pressure to yield 4-chloro-3-nitropyridine.

The hydroxyl group of this compound can be converted to an ether, such as in 4-ethoxy-3-nitropyridine. This is typically achieved in a two-step process involving initial chlorination followed by reaction with ethanol.[4]

Procedure Outline:

-

This compound is first converted to 4-chloro-3-nitropyridine as described above.

-

The resulting 4-chloro-3-nitropyridine is then reacted with ethanol, often in the presence of a base, to yield 4-ethoxy-3-nitropyridine.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₂O₃ | [7] |

| Molecular Weight | 140.10 g/mol | [7] |

| Appearance | Yellow crystalline solid | [1][2] |

| Melting Point | 285 °C (decomposes) | [4] |

| Boiling Point | Decomposes | [8] |

| Solubility | Slightly soluble in water | [8] |

| CAS Number | 5435-54-1 | [7] |

¹H NMR (400 MHz, DMSO-d₆): δ 8.88 (s, 1H), 7.85 (d, J = 6 Hz, 1H), 6.58 (d, J = 6 Hz, 1H).[4]

Conclusion

This compound stands as a testament to the enduring importance of fundamental organic synthesis in the advancement of science. Its preparation, rooted in the classic principles of electrophilic aromatic substitution, provides a reliable and scalable route to a highly versatile chemical intermediate. The ability to selectively introduce functional groups onto the pyridine scaffold through the intermediacy of this compound has had a significant impact on the fields of drug discovery and agrochemical development. This guide has aimed to provide both the historical context and the practical, actionable knowledge necessary for researchers to effectively utilize this important compound in their own synthetic endeavors. The detailed protocols and mechanistic insights are intended to serve as a solid foundation for further innovation in the synthesis of novel pyridine-based molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XVII. The nitration of pyridones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. This compound | 5435-54-1 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-Chloro-3-nitropyridine | 13091-23-1 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound: Properties, Uses, Safety Data & Supplier Information | China Manufacturer [pipzine-chem.com]

A Theoretical Framework for Elucidating the Electronic Structure of 4-Hydroxy-3-nitropyridine: A Technical Guide

Abstract

4-Hydroxy-3-nitropyridine (CAS 5435-54-1) is a versatile heterocyclic compound recognized for its role as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Despite its utility, a dedicated theoretical investigation of its electronic structure is conspicuously absent from the current scientific literature. This technical guide addresses this gap by presenting a comprehensive computational framework designed to thoroughly characterize the electronic and optical properties of this compound. By leveraging established quantum chemical methods, this proposed study will provide invaluable insights into the molecule's reactivity, stability, and potential for innovation in drug discovery and materials science. This document is intended to serve as a detailed roadmap for researchers, scientists, and drug development professionals seeking to explore the full potential of this important molecule.

Introduction: The Case for a Theoretical Study

This compound is a pyridine ring substituted with both a hydroxyl (-OH) group and a nitro (-NO2) group. This unique combination of an electron-donating group (-OH) and a strong electron-withdrawing group (-NO2) suggests a rich and complex electronic landscape. Understanding this electronic structure is paramount to predicting its chemical behavior and designing new applications. For instance, in drug development, the molecule's electrostatic potential can dictate its interaction with biological targets.[3][4] In materials science, its electronic properties are directly related to its potential as a nonlinear optical (NLO) material.[5]

Currently, knowledge about this compound is largely limited to its synthesis, typically via the nitration of 4-hydroxypyridine, and its use as a precursor for other substituted pyridines.[6][7] While this is valuable, it only scratches the surface of its potential. A robust theoretical study, as proposed herein, would provide a foundational understanding of its molecular properties, accelerating its application in a rational, targeted manner.

Proposed Computational Methodology: A Validated Approach

The following protocol is based on well-established quantum chemical methods that have been successfully applied to a wide range of organic molecules, including substituted pyridine derivatives.[8][9][10] The central methods for this investigation are Density Functional Theory (DFT) and its time-dependent extension, TD-DFT.

Core Computational Methods

-

Density Functional Theory (DFT): DFT is a powerful and computationally efficient method for determining the electronic structure of molecules.[8] For this study, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended. B3LYP offers a well-documented balance of accuracy and computational cost for a wide array of organic compounds.[11][12]

-

Basis Set Selection: The 6-311++G(d,p) basis set is proposed for all calculations. This Pople-style basis set is flexible enough to provide accurate results for systems with heteroatoms and potential for delocalized electrons, which is crucial for this compound.[13][14]

-

Software: The Gaussian suite of programs is a standard and highly reliable tool for performing the calculations outlined in this guide.

The proposed computational workflow is visualized in the diagram below.

Caption: Proposed Computational Workflow for this compound.

Step-by-Step Experimental Protocols

-

Geometry Optimization: The initial 3D structure of this compound will be optimized to find its most stable, lowest-energy conformation. This is a crucial first step as all subsequent electronic property calculations are dependent on an accurate molecular geometry.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation will be performed. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity.[15][16][17] A smaller gap generally suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map will be generated to visualize the charge distribution across the molecule's surface. This is invaluable for understanding intermolecular interactions, particularly in a biological context, as it identifies regions that are prone to electrophilic or nucleophilic attack.[4][18][19]

-

Non-Linear Optical (NLO) Property Calculation: The dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) will be computed to assess the molecule's NLO response.[20][21] These properties are fundamental to a material's potential use in optoelectronic devices.

-

UV-Vis Spectrum Simulation: Using Time-Dependent DFT (TD-DFT), the electronic absorption spectrum (UV-Vis) will be simulated. This provides information about the electronic transitions within the molecule and can be compared with experimental data for validation.[22][23][24]

Expected Insights and Data Presentation

A theoretical study of this nature will yield a wealth of quantitative data. For clarity and comparative analysis, this data should be presented in a structured format.

Molecular Geometry

The optimized geometric parameters (bond lengths and angles) should be tabulated. This data provides the fundamental structure of the molecule in its ground state.

Table 1: Expected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Expected Value (Å or °) |

|---|---|---|

| Bond Length | C2-N1 | Calculated Value |

| N1-C6 | Calculated Value | |

| C4-O(H) | Calculated Value | |

| C3-N(O2) | Calculated Value | |

| Bond Angle | C6-N1-C2 | Calculated Value |

| C3-C4-C5 | Calculated Value | |

| C2-C3-N(O2) | Calculated Value |

| Dihedral Angle | C5-C4-C3-N(O2) | Calculated Value |

Electronic Properties

The key electronic properties should be summarized to provide a clear picture of the molecule's electronic character and reactivity.

Table 2: Predicted Electronic Properties of this compound

| Property | Symbol | Expected Value (Units) |

|---|---|---|

| HOMO Energy | EHOMO | Calculated Value (eV) |

| LUMO Energy | ELUMO | Calculated Value (eV) |

| HOMO-LUMO Gap | ΔE | Calculated Value (eV) |

| Dipole Moment | µ | Calculated Value (Debye) |

| Mean Polarizability | α | Calculated Value (a.u.) |

| First Hyperpolarizability | β | Calculated Value (a.u.) |

The visualization of the HOMO and LUMO orbitals is critical for understanding the electronic transitions and reactivity.

Caption: Conceptual Frontier Molecular Orbital (FMO) Diagram.

Applications and Future Directions

The insights gained from this proposed theoretical study will have direct implications for the practical application of this compound.

-

Drug Discovery: The MEP map and FMO analysis will guide the design of new drug candidates. By understanding the molecule's nucleophilic and electrophilic sites, medicinal chemists can better predict how it will interact with biological receptors, potentially leading to the development of more potent and selective therapeutics.[18][25]

-

Materials Science: The calculated NLO properties will provide a quantitative assessment of this compound's potential for use in advanced optical materials.[5] A significant first hyperpolarizability (β) value would suggest that it could be a promising candidate for applications in photonics and telecommunications.

-

Validation and Further Research: The theoretical predictions, such as the simulated IR, Raman, and UV-Vis spectra, can be directly compared with experimental results. This synergy between theory and experiment is crucial for validating the computational model and deepening our understanding of the molecule's properties.

Conclusion

While this compound is a known and useful chemical entity, its full potential remains untapped due to a lack of fundamental understanding of its electronic structure. The comprehensive theoretical framework outlined in this guide provides a clear and robust pathway to obtaining this critical information. By employing state-of-the-art computational methods like DFT and TD-DFT, researchers can unlock a wealth of data on its geometry, reactivity, and optical properties. These insights will not only enrich our fundamental knowledge of substituted pyridines but also pave the way for the rational design of novel pharmaceuticals and advanced materials. This proposed study represents a pivotal step towards fully realizing the scientific and commercial potential of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 5435-54-1: 3-Nitro-4-pyridinol | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 5. mdpi.com [mdpi.com]

- 6. This compound | 5435-54-1 [chemicalbook.com]

- 7. This compound 98 5435-54-1 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. ias.ac.in [ias.ac.in]

- 10. electrochemsci.org [electrochemsci.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Carbon-free energetic materials: computational study on nitro-substituted BN-cage molecules with high heat of detonation and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 19. chemrxiv.org [chemrxiv.org]

- 20. ijarsct.co.in [ijarsct.co.in]

- 21. physchemres.org [physchemres.org]

- 22. Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Solubility of 4-Hydroxy-3-nitropyridine in different organic solvents

An In-depth Technical Guide to the Solubility of 4-Hydroxy-3-nitropyridine in Organic Solvents